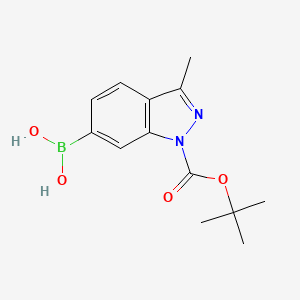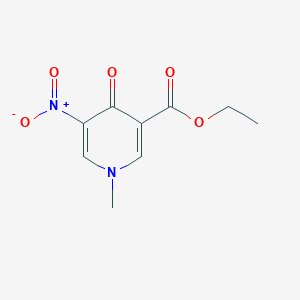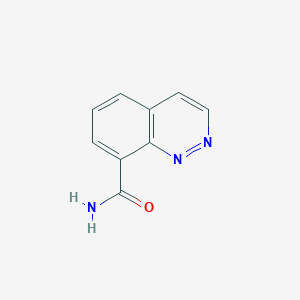
Cinnoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnoline-8-carboxamide is a derivative of cinnoline, a bicyclic heterocycle with significant pharmacological and chemical importance. The cinnoline nucleus is a six-membered ring system containing two nitrogen atoms, making it an isosteric relative to quinoline and isoquinoline . Cinnoline derivatives, including this compound, exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .
Vorbereitungsmethoden
The synthesis of cinnoline-8-carboxamide typically involves the intramolecular cyclization of hydrazones followed by diazotization. One common method starts with the condensation of p-amino-benzene sulphonyl chloride with various substituted 4-amino cinnoline-3-carboxamides . The hydrazones are obtained by coupling with cyanoacetamide in an aqueous ethanolic solution containing sodium acetate, followed by intramolecular cyclization using anhydrous aluminum chloride in chlorobenzene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
Cinnoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Cinnoline-8-carboxamide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold for the development of new pharmaceuticals due to its diverse biological activities . In medicinal chemistry, cinnoline derivatives are explored for their potential as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor agents . Additionally, this compound is studied for its potential use in developing new materials with unique properties .
Wirkmechanismus
The mechanism of action of cinnoline-8-carboxamide involves its interaction with various molecular targets and pathways. Cinnoline derivatives can interact with receptors such as GABA A, CSF-1R, and H3R, as well as enzymes like cyclooxygenase-2, topoisomerases, phosphodiesterase, and human neutrophil elastase . These interactions contribute to the compound’s pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
Cinnoline-8-carboxamide can be compared to other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share structural similarities with cinnoline but differ in their pharmacological profiles and specific applications . For example:
Quinoline: Known for its antimalarial properties and used as a scaffold for antimalarial drugs.
Isoquinoline: Exhibits a range of biological activities, including antitumor and anti-inflammatory effects.
Phthalazine: Used in the development of pharmaceuticals with various therapeutic applications.
This compound stands out due to its unique combination of pharmacological activities and its potential for use in developing new therapeutic agents .
Eigenschaften
Molekularformel |
C9H7N3O |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
cinnoline-8-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-5-11-12-8(6)7/h1-5H,(H2,10,13) |
InChI-Schlüssel |
VXOASANYSIWPAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



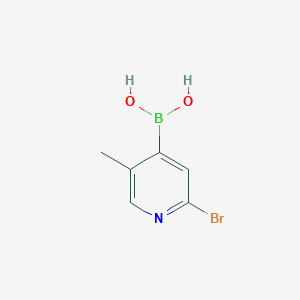

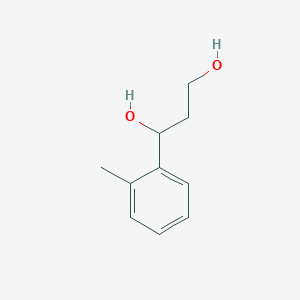
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)
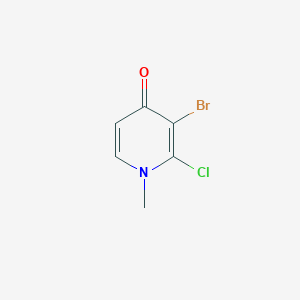
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)

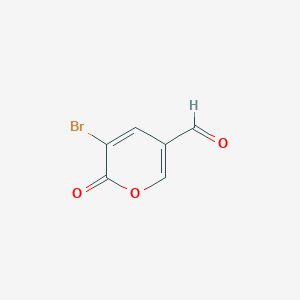
![2-Bromodibenzo[b,d]furan-1-ol](/img/structure/B15331472.png)
